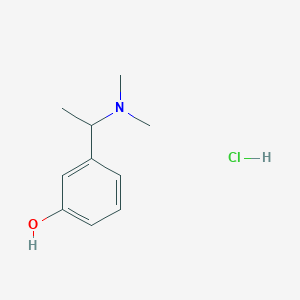

3-(1-(Dimethylamino)ethyl)phenol hydrochloride

Description

Properties

IUPAC Name |

3-[1-(dimethylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSDCAISHZHIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388694 | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5441-61-2 | |

| Record name | Phenol, 3-[1-(dimethylamino)ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5441-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 21223 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005441612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21223 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21223 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AC1MHOQI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1-(Dimethylamino)ethyl)phenol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Introduction: A Linchpin Intermediate in Neuropharmacology

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound of significant interest within the pharmaceutical sciences.[1][2] While it possesses intrinsic biological activity, its primary role is that of a critical precursor and key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).[1] Most notably, the (S)-enantiomer of its free base is the direct precursor to Rivastigmine, a carbamate acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia in Alzheimer's and Parkinson's diseases.[1][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The narrative emphasizes the causal reasoning behind methodological choices, ensuring a blend of theoretical knowledge and practical, field-proven insight.

Core Physicochemical & Structural Properties

The molecule features a phenol ring substituted at the meta-position with a dimethylaminoethyl group.[1] This bifunctional nature—a weakly acidic phenol and a basic tertiary amine—governs its reactivity and handling properties.[2] The hydrochloride salt form enhances its stability and modifies its solubility profile compared to the free base.

Structural Representation

Below is the 2D chemical structure of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

Caption: Workflow for the synthesis of 3-(1-(Dimethylamino)ethyl)phenol HCl.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in patent literature (e.g., CN104987294A) and represents a viable laboratory-scale synthesis. [4] Part A: Synthesis of 3-[1-(Methylamino)ethyl]phenol Intermediate

-

Reaction Setup: In a suitable reaction flask, charge 3'-hydroxyacetophenone (1.0 eq), N-methylformamide (approx. 5-6 volumes), and 85% formic acid (2.0 eq).

-

Heating: Heat the mixture to 105-110°C and maintain for 8-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Solvent Removal: After completion, cool the mixture to approximately 70°C and remove the solvent under reduced pressure.

-

Hydrolysis: Add 50% sodium hydroxide (NaOH) solution to the residue and reflux for 2 hours to hydrolyze the formamide intermediate.

-

Isolation: Cool the reaction to room temperature and carefully adjust the pH to 8-9 using hydrochloric acid (HCl). Cool the solution to 0°C to induce crystallization of the intermediate product.

-

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 3-[1-(methylamino)ethyl]phenol.

Part B: Methylation to 3-(1-(Dimethylamino)ethyl)phenol

-

Reaction Setup: Charge the intermediate from Part A (1.0 eq), formic acid (approx. 4 volumes), and formaldehyde solution (35-40%, approx. 2.0 eq) into a reaction flask.

-

Heating: Heat the mixture to 100-120°C and reflux for 8-12 hours, again monitoring for completion.

-

Work-up: Cool the reaction and remove the excess formic acid under reduced pressure. The remaining residue is the free base of the target compound.

Part C: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude free base from Part B in a suitable anhydrous solvent, such as isopropanol or diethyl ether.

-

Precipitation: While stirring, slowly add a solution of hydrogen chloride in the chosen solvent until precipitation is complete. The choice of an anhydrous solvent is critical to prevent water incorporation into the final salt.

-

Isolation: Filter the precipitated solid, wash with a small amount of the anhydrous solvent, and dry under vacuum at a moderate temperature (e.g., 40°C) to yield the final 3-(1-(Dimethylamino)ethyl)phenol hydrochloride.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is paramount, especially for its use as a pharmaceutical intermediate. A multi-technique approach is required for comprehensive characterization, guided by principles outlined in international standards such as ISO/IEC 17025 for laboratory competence. [5][6]

Analytical Workflow Overview

Caption: Orthogonal workflow for analytical characterization.

Protocol: Purity Determination by RP-HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates. [1]A reverse-phase (RP) method is ideal for this moderately polar compound.

Rationale for Method Parameters:

-

Column: A C18 column is chosen for its versatility and effective retention of aromatic compounds.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (acetonitrile or methanol) allows for the effective separation of the main peak from potential impurities with different polarities. [7][8]The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for the ionizable amine and phenol groups.

-

Detection: UV detection is suitable due to the presence of the chromophoric phenol ring. [1]Monitoring at a wavelength around 270-280 nm is typical for phenols.

Step-by-Step HPLC Method:

-

System: A validated HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: Prepare a buffer solution (e.g., 20 mM potassium phosphate), adjust pH to 3.0 with phosphoric acid, and filter.

-

Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-20 min: Linear gradient to 40% A, 60% B

-

20-25 min: Hold at 40% A, 60% B

-

25-30 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition (95:5 A:B) to a concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the sample and integrate the resulting chromatogram. Purity is typically reported as area percent of the main peak relative to the total peak area. Impurity profiling should be performed against certified reference standards according to ICH guidelines. [1]

Application in Drug Development: The Rivastigmine Pathway

The paramount application of (S)-3-(1-(Dimethylamino)ethyl)phenol is its role as the final intermediate in the synthesis of Rivastigmine. [1]This step involves the carbamoylation of the phenolic hydroxyl group.

Mechanism of Action of Rivastigmine

Rivastigmine functions as a "pseudo-irreversible" inhibitor of two key enzymes in the cholinergic system: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). [9][10][11]In neurodegenerative diseases like Alzheimer's, there is a deficit of the neurotransmitter acetylcholine (ACh), which is crucial for cognitive functions. [9][12]By inhibiting AChE and BuChE, Rivastigmine slows the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and duration of action, which can lead to symptomatic improvement in cognitive function. [9][11]

From Intermediate to API: A Mechanistic Overview

The following diagram outlines the conversion of the intermediate to the final drug product and illustrates the drug's subsequent mechanism of action.

Caption: Synthesis of Rivastigmine and its inhibitory mechanism of action.

References

-

PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882. [Link]

-

Chemsrc. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. [Link]

-

PubChem. Nap-226-90 | C10H15NO | CID 445892. [Link]

-

StatPearls [Internet]. Rivastigmine. NCBI Bookshelf. [Link]

- Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)

- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ANAB Blog. Reference Material (RM) vs Certified Reference Material (CRM). [Link]

-

SIELC Technologies. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column. [Link]

-

Patsnap Synapse. What is the mechanism of Rivastigmine Tartrate? [Link]

-

Wikipedia. Rivastigmine. [Link]

-

Polinski, R. J. (1998). Rivastigmine in the treatment of patients with Alzheimer's disease. Clinical Therapeutics, 20(4), 634-647. [Link]

-

Mayo Clinic. Rivastigmine (oral route). [Link]

- Google Patents. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol.

-

UKAS. Spotlight on accreditation standards: ISO/IEC 17025 for laboratory testing/calibration. [Link]

-

BEPLS. Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. [Link]

-

Pharmaffiliates. CAS No : 5441-61-2 | Product Name : 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride. [Link]

-

MySkinRecipes. (R)-3-(1-(Dimethylamino)ethyl)phenol. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN104987294A - Method for preparing 3-[1-(dimethylamino)ethyl]phenol - Google Patents [patents.google.com]

- 5. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]

- 6. ukas.com [ukas.com]

- 7. Separation of 3-Diethylaminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. bepls.com [bepls.com]

- 9. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 10. Rivastigmine - Wikipedia [en.wikipedia.org]

- 11. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rivastigmine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

3-(1-(Dimethylamino)ethyl)phenol hydrochloride CAS number 5441-61-2

An In-Depth Technical Guide to 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS: 5441-61-2)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a critical chemical intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its pivotal role in the production of neuropharmacological agents.

Introduction: The Strategic Importance of a Key Intermediate

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS No. 5441-61-2) is a high-purity organic compound that serves as an essential building block in the field of organic and medicinal chemistry.[1] While not an active pharmaceutical ingredient (API) itself, its molecular architecture is fundamental to the synthesis of more complex therapeutic agents.

Its most notable and critical application is as a key precursor in the manufacture of Rivastigmine.[1][2] Rivastigmine is a carbamate-based acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The stereochemical integrity and purity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are therefore paramount, as they directly influence the efficacy and safety profile of the final drug product. This guide will explore the technical nuances of this compound, providing the foundational knowledge necessary for its effective utilization in a research and development setting.

Physicochemical & Structural Data

A precise understanding of a compound's physical and chemical properties is the bedrock of its application in synthesis and analysis. The data for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 5441-61-2 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆ClNO | [1][3][4] |

| Molecular Weight | 201.69 g/mol | [1][3] |

| IUPAC Name | 3-[1-(dimethylamino)ethyl]phenol;hydrochloride | [1][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| SMILES | CC(C1=CC(=CC=C1)O)N(C)C.Cl | [3][5] |

| InChI | InChI=1S/C10H15NO.ClH/c1-8(11(2)3)9-5-4-6-10(12)7-9;/h4-8,12H,1-3H3;1H | [3] |

| InChIKey | HYSDCAISHZHIRV-UHFFFAOYSA-N | [1][3] |

| Storage | 2-8°C, sealed in a dry environment | [1][4][5] |

Synthesis Pathway and Rationale

The synthesis of 3-(1-(Dimethylamino)ethyl)phenol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective industrial route begins with a substituted acetophenone. The causality behind this choice lies in the readily available nature of acetophenones and the straightforward chemical transformations they can undergo.

A key transformation is reductive amination . This process involves reacting a ketone (e.g., 3-methoxyacetophenone) with dimethylamine in the presence of a reducing agent, such as sodium borohydride.[6] This step efficiently introduces the dimethylaminoethyl side chain. Following the formation of the amine, the methoxy group is cleaved in an O-dealkylation step to reveal the desired phenolic hydroxyl group. This is typically accomplished using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.[6] The final hydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid in a suitable solvent.

Alternative historical methods include the alkylation of m-cresol with a dimethylamino-containing reagent.[7] However, the reductive amination pathway is often preferred for its control over regioselectivity and impurity profiles.

Caption: General synthesis workflow for 3-(1-(Dimethylamino)ethyl)phenol HCl.

Core Application: Synthesis of Rivastigmine

The primary industrial application of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is its use as the penultimate intermediate in the synthesis of Rivastigmine.[1][2] Specifically, the (S)-enantiomer of the phenol is required for this transformation, highlighting the critical importance of stereochemistry in the final drug's activity.[1]

The conversion involves the reaction of the phenolic hydroxyl group of (S)-3-(1-(dimethylamino)ethyl)phenol with an N-ethyl-N-methylcarbamoyl halide, typically the chloride.[6][8] This reaction is often carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the carbamoyl chloride.

Caption: Conversion of the phenol intermediate to Rivastigmine.

Contextual Mechanism of Action: The Role of Rivastigmine

While the title compound is an intermediate, understanding the mechanism of its final product, Rivastigmine, is crucial for appreciating its significance. Rivastigmine functions by inhibiting two key enzymes involved in the breakdown of the neurotransmitter acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1]

In neurodegenerative conditions like Alzheimer's disease, there is a deficit of cholinergic neurotransmission in the brain. By inhibiting AChE and BuChE, Rivastigmine increases the concentration and duration of action of acetylcholine in the synaptic cleft.[1] This enhancement of cholinergic activity helps to improve cognitive function and temporarily alleviate some of the symptoms of dementia.[1]

Sources

- 1. 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. chemscene.com [chemscene.com]

- 6. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to (S)-3-(1-(dimethylamino)ethyl)phenol Hydrochloride: Synthesis, Characterization, and Application in Neurotherapeutic Development

Abstract: This technical guide provides a comprehensive overview of (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride, a critical chiral intermediate in the synthesis of the acetylcholinesterase inhibitor, Rivastigmine. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, stereoselective synthesis, rigorous analytical characterization, and its pivotal role in pharmaceutical manufacturing. By synthesizing technical data with field-proven insights, this guide aims to serve as an authoritative resource for the development and quality control of neurotherapeutic agents.

Introduction: The Strategic Importance of a Chiral Precursor

(S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is a high-purity organic compound that holds significant importance in the pharmaceutical industry.[1] Its primary and most critical application is serving as the key starting material for the synthesis of Rivastigmine, a carbamate-based acetylcholinesterase inhibitor widely used for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1]

The therapeutic efficacy of Rivastigmine is intrinsically linked to the specific stereochemistry of this precursor. The "(S)" configuration is essential for the final drug product's ability to effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain and improving cognitive function.[1] Consequently, the synthesis, stereochemical control, and analytical validation of (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride are of paramount importance, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth exploration of this molecule, moving beyond simple data recitation to explain the causality behind synthetic strategies and analytical methodologies, ensuring a self-validating system of protocols for robust drug development.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the bedrock of its effective use in synthesis and its proper handling and storage.

Chemical Identity

The compound is a hydrochloride salt of a phenol molecule substituted at the meta-position with an (S)-configured dimethylaminoethyl group.[1]

| Identifier | Value | Source |

| IUPAC Name | 3-[(1S)-1-(dimethylamino)ethyl]phenol hydrochloride | [1] |

| Synonyms | Rivastigmine Related Compound C, NAP 226-90, Dimetol | [2] |

| CAS Number | 5441-61-2[1][3], 894079-56-2[4] (Hydrochloride Salt) | |

| 139306-10-8 (Free Base) | [5][6] | |

| Molecular Formula | C₁₀H₁₆ClNO | [1][3] |

| Molecular Weight | 201.69 g/mol | [1][3] |

Chemical Structure Diagram

Caption: Workflow for chiral resolution synthesis.

Protocol: Chiral Resolution of (R/S)-3-(1-(dimethylamino)ethyl)phenol

This protocol is based on the principles of diastereomeric salt formation and fractional crystallization, a well-established method for enantiomeric separation. [7] Causality: The choice of (+)-O,O'-di-p-toluoyl-D-tartaric acid as the resolving agent is deliberate. This chiral acid forms two diastereomeric salts with the racemic amine. These diastereomers have different physical properties, most importantly, different solubilities in a given solvent system, which allows for their separation by crystallization. [7] Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic 3-(1-(dimethylamino)ethyl)phenol and a molar equivalent of (+)-O,O'-di-p-toluoyl-D-tartaric acid in a suitable solvent (e.g., ethanol) under gentle heating.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further to a reduced temperature (e.g., 0-5°C) to induce crystallization of the less soluble diastereomeric salt. The salt of the (S)-amine with the (+)-acid is designed to precipitate preferentially. [7]3. Isolation: Isolate the precipitated crystals by filtration. These crystals are enriched with the desired (S)-enantiomer. The mother liquor, containing the more soluble diastereomeric salt of the (R)-enantiomer, is set aside.

-

Recrystallization (Optional): For higher enantiomeric purity, the isolated crystals can be recrystallized one or more times from the same solvent system.

-

Liberation of the Free Base: Suspend the purified diastereomeric salt in a biphasic system of a non-polar organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1N NaOH solution). [7]The base neutralizes the tartaric acid, liberating the (S)-amine into the organic layer.

-

Extraction and Purification: Separate the organic layer, wash it with water to remove residual base and salt, and dry it over an anhydrous drying agent (e.g., MgSO₄). [7]Evaporate the solvent under reduced pressure to yield the purified (S)-free base as an oil. [7]7. Hydrochloride Salt Formation: Dissolve the purified (S)-free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a solvent like isopropanol). The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and stereochemical integrity of the intermediate. The characterization of this material should be performed in accordance with established standards like ISO 17025 to ensure valid results. [2]

Caption: Standard analytical workflow for quality control.

Protocol: Purity Assessment by HPLC

Causality: A reversed-phase HPLC method with UV detection is the industry standard for assessing the purity of small organic molecules. [1]The C18 stationary phase provides excellent separation for moderately polar compounds, while the acetonitrile/water mobile phase allows for gradient elution to resolve both the main component and any potential process-related impurities or degradation products.

Step-by-Step Methodology:

-

System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) maintained at a constant temperature (e.g., 30°C).

-

Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

-

Gradient Elution: Run a linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Detection: Monitor the eluent using a UV detector at a wavelength where the phenol chromophore has significant absorbance (e.g., 275 nm).

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water/acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample and a reference standard. Purity is determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks.

Protocol: Chiral Purity by Chiral HPLC

Causality: Standard HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required. These phases contain a chiral selector that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification.

Step-by-Step Methodology:

-

System Preparation: Use a column with a chiral stationary phase (e.g., a cellulose- or amylose-based CSP).

-

Mobile Phase: Use an isocratic mobile phase, typically a mixture of a hydrocarbon (e.g., hexane) and an alcohol (e.g., isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

-

Sample Preparation: Prepare the sample in the mobile phase.

-

Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated using the peak areas of the (S) and (R) enantiomers: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100. A high e.e. (typically >99.5%) is required.

Application in Rivastigmine Synthesis

The fully characterized (S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is the direct precursor to Rivastigmine. The transformation involves the carbamoylation of the phenolic hydroxyl group.

Caption: Conversion to Rivastigmine via carbamoylation.

The reaction involves treating the free base of the phenol with N-ethyl-N-methylcarbamoyl chloride in the presence of a base (e.g., sodium hydride or an organic base) in an inert solvent. [8]The purity of the starting material is critical; any impurities carrying a reactive hydroxyl or amine group could potentially react with the carbamoyl chloride, leading to the formation of side products that would be difficult to remove from the final API.

Safety and Handling

Proper safety protocols are mandatory when handling this chemical intermediate.

| Hazard Class | GHS Information | Source |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [3] |

| Eye Irritation | H319: Causes serious eye irritation | [3] |

| Skin Irritation | H315: Causes skin irritation | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5] |

Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place as recommended (2-8°C). [1]

Conclusion

(S)-3-(1-(dimethylamino)ethyl)phenol hydrochloride is more than just a chemical intermediate; it is a cornerstone in the manufacturing of Rivastigmine, a vital therapy for patients with neurodegenerative diseases. Its synthesis demands precise stereochemical control, and its quality must be verified by a battery of rigorous analytical methods. For scientists and professionals in drug development, a deep, mechanistic understanding of its synthesis, properties, and analysis is essential for ensuring the consistent production of a safe and effective final pharmaceutical product.

References

- Google Patents. (2004). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 445892, Nap-226-90. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3029882, 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. PubChem. Retrieved from [Link]

-

Chemsrc. (n.d.). 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

Sources

- 1. 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2 [benchchem.com]

- 2. 3-[(1S)-1-(Dimethylamino)ethyl]phenol (Dimetol) [lgcstandards.com]

- 3. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-((S)-1-DiMethylaMino-ethyl)phenol hydrochloride | 894079-56-2 [chemicalbook.com]

- 5. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Biological Activity of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Foreword: Navigating the Chemical Identity

To the researcher, scientist, and drug development professional, precision in chemical identity is paramount. The compound 3-(1-(Dimethylamino)ethyl)phenol hydrochloride occupies a space in chemical literature that requires careful delineation. While searches for this molecule frequently intersect with the well-known analgesic, Tapentadol, it is crucial to establish from the outset that they are structurally distinct entities. The core of this guide will focus on the primary and most rigorously documented role of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride: as the key synthetic precursor to the acetylcholinesterase inhibitor, Rivastigmine. We will explore its intrinsic biological activities where documented, but its principal significance lies in the context of neurodegenerative disease therapeutics.

Molecular Profile and Physicochemical Properties

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a phenolic amine salt. Its fundamental properties are essential for understanding its reactivity, solubility, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 3-[1-(dimethylamino)ethyl]phenol;hydrochloride | [1] |

| CAS Number | 5441-61-2 | [1] |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| InChIKey | HYSDCAISHZHIRV-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C1=CC(=CC=C1)O)N(C)C.Cl | [1] |

Core Biological Significance: The Rivastigmine Precursor

The predominant role of 3-(1-(Dimethylamino)ethyl)phenol in pharmacology is as a critical intermediate in the synthesis of Rivastigmine ((S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate)[2][3]. Rivastigmine is a cornerstone therapy for mild to moderate dementia associated with Alzheimer's and Parkinson's diseases[2][3]. Its therapeutic effect is derived from its function as a selective inhibitor of brain acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2].

Synthetic Pathway from Precursor to Active Pharmaceutical Ingredient (API)

The transformation of 3-(1-(Dimethylamino)ethyl)phenol into Rivastigmine involves the carbamoylation of the phenolic hydroxyl group. This is a pivotal step that converts the precursor into the active carbamate drug.

Caption: Synthetic conversion of the precursor to Rivastigmine.

Experimental Protocol: Synthesis of Rivastigmine from 3-(1-(Dimethylamino)ethyl)phenol

This protocol is a representative synthesis illustrating the conversion. Note: This is for informational purposes and must be adapted and optimized under controlled laboratory conditions.

-

Deprotonation: Dissolve (S)-3-(1-(Dimethylamino)ethyl)phenol (1.0 eq) in an anhydrous, inert solvent such as toluene[3].

-

Base Addition: Add a strong base, such as sodium methoxide (NaOCH₃) or sodium hydride (NaH), portion-wise at a controlled temperature (e.g., 0-5 °C) to form the sodium phenolate salt. The reaction is monitored for the cessation of gas evolution if NaH is used.

-

Carbamoylation: Slowly add ethyl(methyl)carbamic chloride (approx. 1.1 eq) to the reaction mixture[3].

-

Reaction: Allow the mixture to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute acid solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Rivastigmine can then be purified by column chromatography or crystallization.

-

Salt Formation (Optional): For pharmaceutical use, the free base is often converted to a salt, such as the tartrate salt, to improve stability and bioavailability[3].

The Biological Mechanism of Action: Acetylcholinesterase Inhibition

While 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is primarily a precursor, its ultimate purpose is to create a molecule that modulates cholinergic neurotransmission. Some evidence suggests the precursor itself may possess weak acetylcholinesterase inhibitory activity, but the therapeutic effect is overwhelmingly attributed to Rivastigmine[4].

The mechanism involves the inhibition of cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. By inhibiting these enzymes, Rivastigmine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic function, which is critically impaired in Alzheimer's disease[2][4].

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Rivastigmine.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

To quantitatively assess the inhibitory potential of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride or its derivatives like Rivastigmine, the Ellman's assay is a standard, reliable method.

-

Principle: The assay measures the activity of AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. Thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in buffer).

-

ATCh iodide solution (10 mM in buffer).

-

AChE enzyme solution (e.g., from electric eel).

-

Test Compound solution (serial dilutions of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride).

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of phosphate buffer.

-

Add 25 µL of the test compound at various concentrations (or buffer for control).

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCh substrate.

-

-

Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Critical Distinction: Tapentadol vs. 3-(1-(Dimethylamino)ethyl)phenol

The frequent conflation of 3-(1-(Dimethylamino)ethyl)phenol with Tapentadol necessitates a clear distinction for the scientific community. Tapentadol is a centrally-acting analgesic with a completely different structure and a dual mechanism of action[5][6][7].

| Feature | 3-(1-(Dimethylamino)ethyl)phenol Context | Tapentadol |

| Chemical Structure | C₁₀H₁₅NO base | C₁₄H₂₃NO base |

| Primary Mechanism | Precursor to an Acetylcholinesterase Inhibitor[2][4] | µ-Opioid Receptor (MOR) Agonist & Norepinephrine Reuptake Inhibitor (NRI)[5][6][7][8] |

| Therapeutic Class | Neurotherapeutics (via Rivastigmine) | Analgesic (Opioid)[6][9] |

| Clinical Use | Dementia in Alzheimer's/Parkinson's (as Rivastigmine) | Moderate to severe acute and chronic pain[5][6][10] |

This dual MOR-NRI action provides Tapentadol with efficacy against both nociceptive and neuropathic pain, a profile distinct from classical opioids and entirely different from the pro-cholinergic activity of Rivastigmine[5][11].

Tapentadol's Dual Action Signaling Pathway

Caption: Dual mechanism of action of Tapentadol.

Conclusion for the Research Professional

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a compound of significant interest not as a standalone therapeutic but as the linchpin in the synthesis of Rivastigmine. Its biological relevance is therefore intrinsically tied to the pharmacology of acetylcholinesterase inhibition and the management of neurodegenerative diseases. Understanding its synthetic utility and differentiating it from structurally and mechanistically dissimilar drugs like Tapentadol is essential for accurate research and development in neuropharmacology and medicinal chemistry. The protocols and data presented herein provide a foundational guide for professionals working with this important chemical intermediate.

References

-

Alshehri, F. S. (2023). Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings. Drug Design, Development and Therapy, 17, 865–885. [Link]

-

Wikipedia. (n.d.). Tapentadol. Retrieved from [Link]

- Google Patents. (n.d.). WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate.

-

Dove Medical Press. (2023). Tapentadol: A review of experimental pharmacology studies. Drug Design, Development and Therapy. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tapentadol Hydrochloride? Retrieved from [Link]

-

ResearchGate. (2025). The Mu-Opioid Receptor Agonist/Noradrenaline Reuptake Inhibition (MOR–NRI) Concept in Analgesia: The Case of Tapentadol. Retrieved from [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). tapentadol. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Unique pharmacology of tapentadol for treating acute and chronic pain. Retrieved from [Link]

-

PubChem. (n.d.). 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. Retrieved from [Link]

-

YouTube. (2025). Pharmacology of Tapentadol Hydrochloride nucynta; Mechanism of action, Pharmacokinetics, Use, Effect. Retrieved from [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2 [benchchem.com]

- 5. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tapentadol - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Tapentadol Hydrochloride? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. dovepress.com [dovepress.com]

- 10. Tapentadol | Pain Management Education at UCSF [pain.ucsf.edu]

- 11. researchgate.net [researchgate.net]

3-(1-(Dimethylamino)ethyl)phenol hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the physicochemical properties of key pharmaceutical intermediates is not merely academic—it is a cornerstone of efficient process development, formulation design, and ultimately, the successful translation of a molecule from the bench to the bedside. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical building block in the synthesis of several important active pharmaceutical ingredients (APIs), including Rivastigmine and as an intermediate in the synthesis of Tapentadol.[1] Its solubility profile in organic solvents dictates crucial process parameters, from reaction kinetics to purification strategies and final formulation.

This guide provides a deep dive into the solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. We will move beyond a simple tabulation of data to explore the why—the underlying chemical principles that govern its behavior in different solvent environments. This document is structured to provide both a robust theoretical framework and practical, actionable experimental guidance.

Physicochemical Characterization of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

To understand the solubility of a compound, we must first understand the molecule itself. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic salt with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol .[1][2]

Molecular Structure:

The key features influencing its solubility are:

-

Aromatic Phenol Group: The phenyl ring is largely nonpolar, while the hydroxyl (-OH) group is polar and capable of hydrogen bonding.

-

Tertiary Amine Hydrochloride: The dimethylamino group is protonated to form a hydrochloride salt. This ionic character significantly increases the polarity of this part of the molecule compared to its free base form.

| Property | Value | Source |

| Molecular Formula | C10H16ClNO | [1][2] |

| Molecular Weight | 201.69 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | [1] |

| Hydrogen Bond Donors (Free Base) | 1 | [3] |

| Hydrogen Bond Acceptors (Free Base) | 2 | [3] |

| Topological Polar Surface Area (Free Base) | 23.5 Ų | [2][3] |

Theoretical Principles of Solubility

The adage "like dissolves like" is a foundational concept in chemistry, and it is particularly pertinent here. The solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in a given organic solvent is a function of the interplay between the solute's and solvent's polarity, hydrogen bonding capabilities, and the energy required to break the solute's crystal lattice.

As a hydrochloride salt, the compound is ionic. This ionic nature means it will generally be more soluble in polar solvents that can stabilize the charged species. However, the presence of the nonpolar phenyl ring and ethyl group introduces lipophilic character, suggesting that some solubility in less polar organic solvents may be possible.

Solvent Polarity

-

Polar Protic Solvents: These solvents (e.g., alcohols like methanol, ethanol, isopropanol) have a hydrogen atom attached to an electronegative atom and can act as both hydrogen bond donors and acceptors. They are generally good solvents for salts because they can solvate both the cation (the protonated amine) and the anion (chloride).

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) have large dipole moments but lack O-H or N-H bonds. They can solvate cations well but are less effective at solvating anions.

-

Nonpolar Solvents: These solvents (e.g., hexane, toluene, MTBE) have low dielectric constants and are poor at solvating ions. The solubility of hydrochloride salts in these solvents is expected to be very low.

Hydrogen Bonding

The phenolic hydroxyl group and the protonated amine are capable of donating hydrogen bonds, while the oxygen of the hydroxyl group and the chloride ion can accept hydrogen bonds. Solvents that can participate in this hydrogen bonding network will be more effective at dissolving the compound.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | Capable of hydrogen bonding and solvating both the cation and anion. |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Moderate to Low | Can solvate the cation but are less effective at solvating the chloride anion. Tapentadol HCl, a related compound, is soluble in acetone and acetonitrile.[5] |

| Nonpolar Aromatic | Toluene, Xylene | Very Low | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Ethers | Diethyl ether, MTBE | Very Low / Insoluble | Low polarity and limited ability to stabilize the ionic species.[4] |

| Halogenated | Dichloromethane, Chloroform | Low | Moderate polarity but weak hydrogen bonding capability. |

| Alkanes | Hexane, Heptane | Insoluble | Nonpolar nature makes them very poor solvents for salts. |

Note: This table represents predicted solubility. Actual quantitative data must be determined experimentally.

Experimental Determination of Solubility

To obtain reliable, quantitative solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[6]

Materials and Equipment

-

3-(1-(Dimethylamino)ethyl)phenol hydrochloride (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer

Step-by-Step Protocol

-

Preparation: Add an excess amount of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride to a tared vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached. A constant temperature is critical as solubility is temperature-dependent.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation at the same temperature is recommended to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (this may be the same solvent or a different one in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) using the following formula:

Solubility = (Concentration of diluted sample) x (Dilution factor)

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include:

-

Time to Equilibrium Check: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the concentration no longer changes over time.

-

Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

-

Purity of Solid: Confirm the purity and solid form of the compound before and after the experiment to ensure no degradation or phase transition has occurred.

Visualizations

Conceptual Relationship between Solvent Polarity and Solubility

The following diagram illustrates the expected trend of solubility based on the general polarity of the solvent.

Caption: Isothermal shake-flask solubility workflow.

Conclusion

While a definitive, quantitative public dataset for the solubility of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride in organic solvents is elusive, a strong predictive understanding can be established based on fundamental chemical principles. Its nature as a hydrochloride salt renders it most soluble in polar protic solvents, with decreasing solubility in polar aprotic and nonpolar solvents. For process development and formulation scientists, this theoretical framework provides a crucial starting point for solvent screening. However, it cannot replace rigorous experimental determination. The detailed protocol provided herein offers a robust and reliable method for generating the precise, quantitative data needed to drive informed decisions in the laboratory and beyond.

References

-

Solubility of Organic Compounds. (2023). LibreTexts Chemistry. [Link]

-

Nap-226-90. (n.d.). PubChem. [Link]

-

3-(1-(Dimethylamino)ethyl)phenol hydrochloride. (n.d.). PubChem. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Anderson, B. D. (2010). Predicting solubility of organic compounds. In Handbook of stability testing in pharmaceutical development (pp. 9-47). Springer, New York, NY. [Link]

- NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES. (2016).

-

Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents. (2021). Journal of Solution Chemistry. [Link]

-

Tapentadol. (n.d.). PubChem. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. (2012). Hindawi. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2016202808A2 - NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES - Google Patents [patents.google.com]

- 5. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Melting Point Determination of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting point of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride (CAS RN: 5441-61-2). As a critical intermediate in the synthesis of pharmacologically active compounds, the physical properties of this molecule are of paramount importance for quality control, process development, and regulatory compliance. This document moves beyond a simple statement of value to explore the fundamental principles of melting point analysis, present detailed, field-proven protocols for both classical and advanced thermal analysis techniques, and discuss the critical factors that influence this key physicochemical parameter. The methodologies described herein are designed to ensure data integrity and provide researchers, scientists, and drug development professionals with a robust system for the characterization of this and similar pharmaceutical intermediates.

Introduction: The Significance of a Key Pharmaceutical Intermediate

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is an organic compound with the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol .[1][2] It serves as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a recognized intermediate or precursor in the synthesis of Rivastigmine, a carbamate acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1][3] Its structural motif also appears in other centrally-acting agents like Tapentadol, a synthetic opioid analgesic.[4][5][6]

Given its role in the production of therapeutic agents, the purity and identity of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride must be rigorously controlled. The melting point is a fundamental thermodynamic property that serves as a primary indicator of both identity and purity.[7] A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas the presence of impurities typically results in a depressed and broadened melting range. This guide provides the necessary theoretical background and practical methodologies to accurately determine and interpret this critical quality attribute.

Physicochemical Properties and the Importance of the Hydrochloride Salt

The parent compound, 3-(1-(Dimethylamino)ethyl)phenol, is a bifunctional molecule containing a weakly acidic phenolic group and a basic tertiary amine.[8] In pharmaceutical development, free bases with low melting points or undesirable solubility profiles are often converted into salt forms to improve their physicochemical properties.[9] The formation of a hydrochloride salt enhances stability, improves handling characteristics, and can increase aqueous solubility. The strong ionic interactions within the crystal lattice of the salt significantly increase the energy required to break the solid-state structure, resulting in a higher melting point compared to the free base.[9][10]

While various sources report melting points for the free base enantiomers and racemate, a definitive, publicly documented melting point for the hydrochloride salt (CAS 5441-61-2) is not consistently available. This underscores the importance of robust internal methodology for its determination.

| Compound Name | CAS RN | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |

| 3-[(1S)-1-(Dimethylamino)ethyl]phenol | 139306-10-8 | C₁₀H₁₅NO | 165.23 | 87 - 88[11] |

| (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8 | C₁₀H₁₅NO | 165.24 | 117.0 - 121.0 |

| 3-(1-(Dimethylamino)ethyl)phenol | 105601-04-5 | C₁₀H₁₅NO | 165.23 | Not Widely Specified[3] |

| 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | 5441-61-2 | C₁₀H₁₆ClNO | 201.69 | Undetermined / To Be Experimentally Verified |

Methodologies for Accurate Melting Point Determination

The choice of methodology for melting point determination depends on the required level of accuracy, precision, and the intended application of the data, from routine quality control to in-depth solid-state characterization.

Method A: Capillary Melting Point Apparatus (Pharmacopeial Method)

This classical technique remains a cornerstone of pharmaceutical analysis for identity and purity checks due to its simplicity and reliability.[7][12] It relies on the visual observation of the phase transition from solid to liquid.

-

Sample Preparation: Ensure the 3-(1-(Dimethylamino)ethyl)phenol hydrochloride sample is dry and finely powdered using a mortar and pestle to ensure uniform heat transfer.

-

Capillary Loading: Invert a one-end-sealed capillary tube and tap the open end into the powder. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary on a hard surface to pack the sample down into a dense column of 2-3 mm in height.[13]

-

Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This saves time during the precise measurement.

-

Precise Determination: Using a fresh sample, heat the block rapidly to about 15-20 °C below the approximate melting point found in the previous step.

-

Measurement: Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

-

Record Temperatures:

-

T₁ (Onset of Melt): Record the temperature at which the first drop of liquid appears.

-

T₂ (Clear Point): Record the temperature at which the entire sample becomes a clear liquid.[14]

-

-

Reporting: Report the result as the melting range T₁ - T₂. For a pure substance, this range should be narrow (≤ 1 °C).

Caption: Workflow for Capillary Melting Point Determination.

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more comprehensive and quantitative information than the capillary method.[15][16] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is observed as an endothermic event on the DSC thermogram.

-

Quantitative Data: DSC quantifies the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. This value is related to the degree of crystallinity.

-

Enhanced Sensitivity: It can detect subtle thermal events, such as polymorphism, desolvation, or glass transitions, that may be missed by visual methods.[16]

-

Objectivity: The analysis is automated and removes the subjectivity of visual detection.[12]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards, such as high-purity indium (Tm = 156.60 °C, ΔHfus = 28.71 J/g).[17] This step is critical for data integrity.

-

Sample Preparation: Accurately weigh 2-5 mg of the dried, powdered 3-(1-(Dimethylamino)ethyl)phenol hydrochloride into an aluminum DSC pan.

-

Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For volatile substances or to prevent oxidative degradation, hermetically sealed pans should be used.

-

Thermal Program:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, under an inert nitrogen purge gas. A slower heating rate (e.g., 2-5 °C/min) can be used for higher resolution of thermal events.[18]

-

-

Data Acquisition: Record the heat flow as a function of temperature until the sample has completely melted and a stable post-transition baseline is observed.

-

Data Analysis:

-

Using the instrument's software, integrate the endothermic peak corresponding to the melt.

-

Determine the Onset Temperature , which is widely accepted as the melting point for pure substances.[19]

-

Determine the Peak Temperature and the Enthalpy of Fusion (ΔHfus).

-

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

Factors Influencing the Melting Point of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

An observed melting point that is low or broad is not an instrument error but rather an indication of the sample's condition. A thorough investigation into the following factors is warranted.

-

Chemical Purity: The most common cause of melting point depression is the presence of impurities.[7] For this compound, potential impurities could arise from the synthesis, which often involves the reductive amination of a 3-acetylphenol derivative.[8] Residual starting materials, reagents, or side-products will disrupt the crystal lattice, lowering the melting point.

-

Salt Stoichiometry: The compound is a hydrochloride salt. Incomplete protonation (excess free base) or the presence of excess hydrochloric acid will act as impurities and affect the melting behavior. Titration or ion chromatography should be used to confirm a 1:1 molar ratio.

-

Polymorphism: Organic molecules can often crystallize into multiple different solid-state forms, known as polymorphs. Each polymorph has a unique crystal lattice and, consequently, a different melting point. DSC is an excellent tool for screening for polymorphism, as different forms may appear as distinct melting endotherms or may undergo solid-solid transitions prior to melting.

-

Presence of Solvates/Hydrates: If the compound crystallizes with solvent or water molecules incorporated into the lattice, it forms a solvate or hydrate. The desolvation/dehydration process will be observable as a thermal event in the DSC trace, and the subsequent melting point will be different from that of the anhydrous form. Thermogravimetric Analysis (TGA) is often used in conjunction with DSC to confirm solvent loss.

Conclusion

The melting point of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a critical parameter that provides essential information regarding its identity, purity, and solid-state form. While the capillary method offers a reliable technique for routine quality control, Differential Scanning Calorimetry is the authoritative method for comprehensive characterization, delivering quantitative and objective data. A sharp melting point, determined using a properly calibrated instrument and a slow scan rate, is a primary indicator of high purity. Any deviation from a sharp, expected melting point should trigger a thorough investigation into potential causes, including chemical impurities, incorrect salt stoichiometry, or the presence of different solid-state forms such as polymorphs or solvates. By employing the robust protocols outlined in this guide, researchers and drug development professionals can ensure the generation of high-quality, reliable data essential for advancing pharmaceutical science.

References

-

Chemsrc. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8. [Link]

-

MySkinRecipes. (R)-3-(1-(Dimethylamino)ethyl)phenol. [Link]

-

Autech Industry Co.,Limited. Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. [Link]

-

PubChem. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. [Link]

-

PubChem. (S)-3-(1-(dimethylamino)ethyl)phenol. [Link]

-

NANOLAB. Melting Point Determination in Pharmaceutical Industry. [Link]

- Google Patents. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)

-

TA Instruments. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [Link]

-

PubChem. Tapentadol. [Link]

-

MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

-

National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]

-

ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. [Link]

-

Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

-

MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]

-

Wikipedia. Tapentadol. [Link]

-

Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

Quora. Why do salts have high melting and boiling points?. [Link]

-

Drugs.com. Tapentadol: Uses, Dosage, Side Effects, Warnings. [Link]

-

ResearchGate. Evaluation of USP melting point standards by differential scanning calorimetry. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Michigan State University Department of Chemistry. Boiling & Melting Points. [Link]

-

TA Instruments. Differential Scanning Calorimetry (DSC) Theory and Applications. [Link]

-

Der Pharma Chemica. Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. [Link]

-

ResolveMass Laboratories Inc. Melting Point Determination. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. tapentadol. [Link]

-

Mayo Clinic. Tapentadol (oral route). [Link]

-

U.S. Environmental Protection Agency. Substance Registry Services. [Link]

Sources

- 1. 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride|CAS 5441-61-2 [benchchem.com]

- 2. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Tapentadol | C14H23NO | CID 9838022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tapentadol - Wikipedia [en.wikipedia.org]

- 6. tapentadol | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. nano-lab.com.tr [nano-lab.com.tr]

- 8. guidechem.com [guidechem.com]

- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quora.com [quora.com]

- 11. 3-[(1S)-1-(Dimethylamino)ethyl]phenol | CAS#:139306-10-8 | Chemsrc [chemsrc.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. thinksrs.com [thinksrs.com]

- 15. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]

- 16. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tainstruments.com [tainstruments.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

3-(1-(Dimethylamino)ethyl)phenol hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride, with the CAS number 5441-61-2, is a crucial chemical intermediate in the pharmaceutical industry.[1][2] Its primary application lies in the synthesis of Rivastigmine, a medication instrumental in managing the symptoms of neurodegenerative conditions such as Alzheimer's and Parkinson's diseases.[2] Given its role in active pharmaceutical ingredient (API) manufacturing, researchers and drug development professionals frequently handle this compound.[2] While indispensable, its chemical properties, particularly its classification as a substituted phenol and amine hydrochloride, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to mitigate risks.

This guide provides a comprehensive overview of the safety and handling procedures for 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. It is intended for laboratory personnel, researchers, and chemical process operators, offering field-proven insights and systematic protocols to ensure personal and environmental safety.

Hazard Identification and Toxicological Profile

The primary hazards associated with 3-(1-(Dimethylamino)ethyl)phenol hydrochloride are acute oral toxicity and serious eye irritation.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Skin Corrosion/Irritation | Category 2 (for related compounds) | H315: Causes skin irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (for related compounds) | H335: May cause respiratory irritation[3] |

The phenolic structure of the compound suggests that it can be readily absorbed through the skin, potentially leading to systemic effects.[4][5] Although the hydrochloride salt form may have different absorption characteristics than pure phenol, caution is warranted. Due to the anesthetic properties of phenols, initial contact may not cause pain, leading to a delayed recognition of exposure and more severe burns.[4][5]

Risk Assessment and Mitigation: A Hierarchical Approach

A thorough risk assessment must be conducted before any handling of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride. The hierarchy of controls is a systematic approach to mitigating hazards, prioritizing the most effective measures.

Caption: Decision tree for emergency exposure response.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [6]Remove contact lenses if present and easy to do so. [7]Seek immediate medical attention. [5]* Skin Contact: Immediately remove all contaminated clothing. [5]Wash the affected area with soap and plenty of water for at least 15 minutes. [4][7]If available, continually swab the area with Polyethylene Glycol (PEG) 300 or 400 until medical assistance arrives, as this can help dissolve and remove the phenol. [4][5]Seek immediate medical attention for any significant exposure. [5]* Inhalation: Move the person to fresh air. [8]If breathing has stopped or is difficult, provide artificial respiration or oxygen. [8]Seek immediate medical attention. [5][8]* Ingestion: If swallowed, call a poison center or doctor immediately. [6][7]Rinse the mouth with water. [9]Do NOT induce vomiting. [6]Never give anything by mouth to an unconscious person. [6][9]

Spill and Leak Cleanup

-

Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation. [9]Wearing appropriate PPE, carefully sweep or scoop up the solid material, avoiding dust generation. [9]Place the material into a suitable, labeled container for chemical waste disposal. [9]Clean the spill area with a suitable solvent followed by soap and water.

-

Large Spills: Evacuate the area immediately and contact the institution's environmental health and safety (EHS) department or emergency response team. Prevent the spill from entering drains. [9]

Waste Disposal

All waste containing 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. [5]Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][7]Do not dispose of down the drain. [9]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆ClNO | [1] |

| Molecular Weight | 201.69 g/mol | [1] |

| Appearance | White powder/solid | [6] |

| Melting Point | 152 - 155 °C / 305.6 - 311 °F | [6] |

| Odor | Odorless | [6] |

| Incompatible Materials | Strong oxidizing agents | [6] |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas | [6] |

References

-

3-(1-(Dimethylamino)ethyl)phenol hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Exploring 3-[1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. (n.d.). Pharmaffiliates. Retrieved January 26, 2026, from [Link]

-

3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 26, 2026, from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. Retrieved January 26, 2026, from [Link]

-

FACT SHEET: Phenol. (2023, June 30). Tulane University Office of Environmental Health and Safety (OEHS). Retrieved January 26, 2026, from [Link]

-

Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved January 26, 2026, from [Link]

-

Nap-226-90. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

- 1. 3-(1-(Dimethylamino)ethyl)phenol hydrochloride | C10H16ClNO | CID 3029882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nap-226-90 | C10H15NO | CID 445892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oehs.tulane.edu [oehs.tulane.edu]

- 5. ehs.yale.edu [ehs.yale.edu]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. chemicalbook.com [chemicalbook.com]

3-(1-(Dimethylamino)ethyl)phenol hydrochloride literature review

An In-Depth Technical Guide to 3-(1-(Dimethylamino)ethyl)phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1-(Dimethylamino)ethyl)phenol hydrochloride, a key pharmaceutical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its chemical properties, synthesis methodologies, analytical characterization, pharmacological significance, and applications in drug development, with a focus on its pivotal role in the synthesis of Rivastigmine.

Introduction

3-(1-(Dimethylamino)ethyl)phenol hydrochloride is a high-purity organic compound that serves as a critical building block in the synthesis of various pharmaceuticals, most notably as a precursor to Rivastigmine.[1][2] Rivastigmine is a carbamate acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease and Parkinson's disease dementia.[1][2][3] The hydrochloride salt form of 3-(1-(Dimethylamino)ethyl)phenol enhances its stability and solubility, making it amenable to various synthetic transformations. Understanding the technical nuances of this intermediate is paramount for chemists and pharmacologists working on neurodegenerative disease therapeutics.

Physicochemical Properties